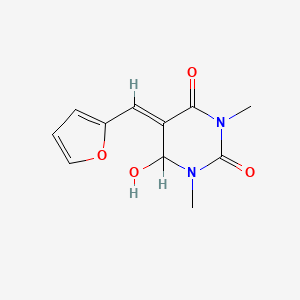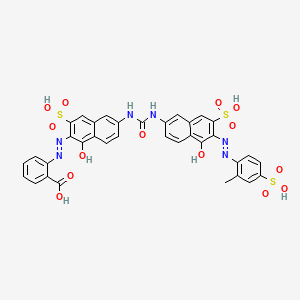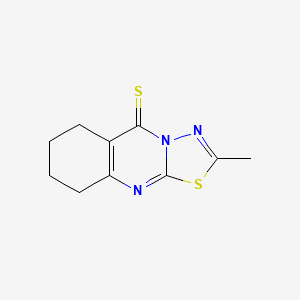
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazoloquinazolines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- typically involves a one-pot condensation reaction. This method combines 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, and the reaction conditions such as temperature and time are optimized to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiadiazoloquinazoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones
- 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives
Uniqueness
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- stands out due to its unique structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
160893-91-4 |
|---|---|
Molekularformel |
C10H11N3S2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
2-methyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C10H11N3S2/c1-6-12-13-9(14)7-4-2-3-5-8(7)11-10(13)15-6/h2-5H2,1H3 |
InChI-Schlüssel |
BGKTVBGGWFAMHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=S)C3=C(CCCC3)N=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


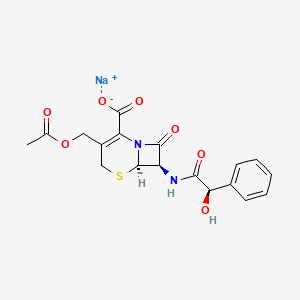


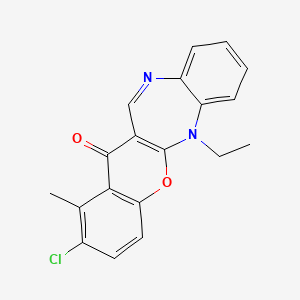
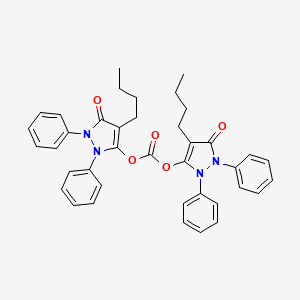
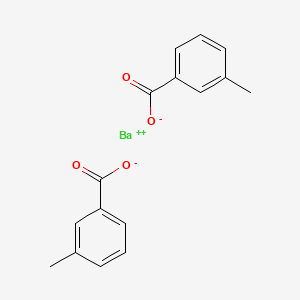
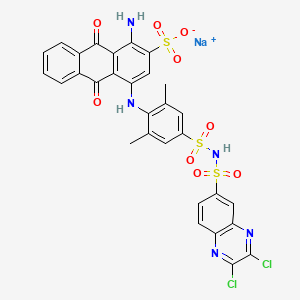
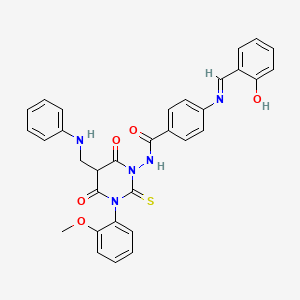
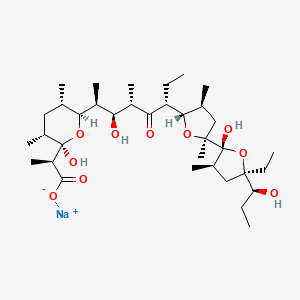
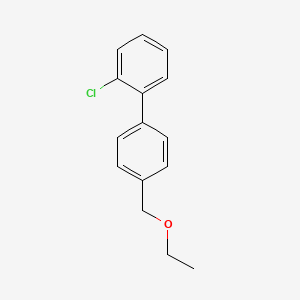
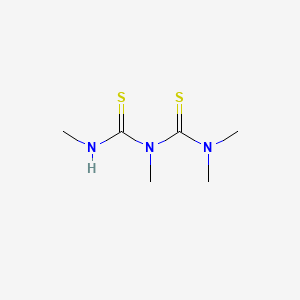
![(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12727654.png)
